N,N,N-Tripentylpentan-1-aminium perchlorate
Overview
Description
N,N,N-Tripentylpentan-1-aminium perchlorate: is a chemical compound with the molecular formula C20H44ClNO4 It is a quaternary ammonium salt, where the nitrogen atom is bonded to three pentyl groups and one pentan-1-yl group, forming a positively charged ammonium ion The perchlorate anion (ClO4-) balances the charge
Preparation Methods
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The synthesis of N,N,N-Tripentylpentan-1-aminium perchlorate typically involves the quaternization of pentan-1-amine with pentyl halides (such as pentyl chloride or pentyl bromide) under basic conditions. The reaction is carried out in an organic solvent like acetonitrile or ethanol, with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide by-product.
Ion Exchange: The resulting quaternary ammonium halide is then subjected to an ion exchange reaction with sodium perchlorate or ammonium perchlorate to replace the halide ion with the perchlorate ion. This step is usually performed in an aqueous medium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N-Tripentylpentan-1-aminium perchlorate can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium ion back to tertiary amines, although this is less common due to the stability of the quaternary structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles such as halides, cyanides, or thiocyanates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used, though these reactions are less favorable.
Substitution: Nucleophiles such as sodium chloride, sodium cyanide, or potassium thiocyanate are used under mild conditions.
Major Products:
Oxidation: Formation of N,N,N-Tripentylpentan-1-aminium N-oxide.
Reduction: Formation of tertiary amines.
Substitution: Formation of quaternary ammonium salts with different anions.
Scientific Research Applications
Chemistry:
Catalysis: N,N,N-Tripentylpentan-1-aminium perchlorate is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Ion Exchange: It is employed in ion exchange chromatography for the separation and purification of various compounds.
Biology and Medicine:
Antimicrobial Agent: The compound exhibits antimicrobial properties and is studied for its potential use in disinfectants and antiseptics.
Drug Delivery: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Electrolytes: It is used in the formulation of electrolytes for batteries and fuel cells.
Surfactants: The compound is studied for its potential use as a surfactant in various industrial applications.
Mechanism of Action
The mechanism of action of N,N,N-Tripentylpentan-1-aminium perchlorate involves its interaction with cellular membranes and proteins. The quaternary ammonium ion can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. In drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
- N,N,N-Trimethylpentan-1-aminium perchlorate
- N,N,N-Triethylpentan-1-aminium perchlorate
- N,N,N-Tributylpentan-1-aminium perchlorate
Comparison:
- N,N,N-Tripentylpentan-1-aminium perchlorate has longer alkyl chains compared to its trimethyl, triethyl, and tributyl counterparts, which can influence its solubility, stability, and reactivity.
- The longer alkyl chains provide greater hydrophobicity, making it more effective as a phase-transfer catalyst and surfactant.
- Its unique structure allows for stronger interactions with lipid membranes, enhancing its antimicrobial properties.
Properties
IUPAC Name |
tetrapentylazanium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.ClHO4/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;2-1(3,4)5/h5-20H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPYRNQAGOJAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585011 | |
Record name | N,N,N-Tripentylpentan-1-aminium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4328-09-0 | |
Record name | N,N,N-Tripentylpentan-1-aminium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrapentylammonium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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